molecular formula N/A B1146298 Carbohydrate moiety of bromelain CAS No. 9001-00-7

Carbohydrate moiety of bromelain

Cat. No. B1146298
CAS RN: 9001-00-7
M. Wt: 1200
InChI Key:
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Description

The carbohydrate moiety of bromelain is a component of the bromelain enzyme, which is a thiol protease isolated from pineapple stem . It contains one asparagine-linked oligosaccharide chain per molecule . The oligosaccharides are composed of mannose, fucose, xylose, and N-acetylglucosamine (GlcNAc) .


Synthesis Analysis

The primary structures of the two oligosaccharide components of stem bromelain glycopeptides were quantitatively released by digestion with the almond glycopeptidase . This enzyme cleaves P-aspartylglycosylamine linkage in glycopeptides with oligopeptide moieties .


Molecular Structure Analysis

The molecular structure of the carbohydrate moiety of bromelain is described as alpha-L-fucosyl- (1->3)- [alpha-D-mannosyl- (1->6)- [beta-D-xylosyl- (1->2)]-beta-D-mannosyl- (1->4)-N-acetyl-beta-D-glucosaminyl- (1->4)]-N-acetyl-D-glucosamine .


Chemical Reactions Analysis

The bromelain extract includes various components such as phosphatases, glucosidase, cellulases, peroxidases, glycoproteins, carbohydrates, several protease inhibitors, and organically bound Ca2+ .


Physical And Chemical Properties Analysis

Bromelain remains intact for a relatively long time when stored at 20°C, while its proteolytic activity is lost when it is heated to 100°C for 10 minutes . The maximum activity of glycosylated bromelain occurs at pH 7.0 and 30°C .

Scientific Research Applications

  • Stability and Structural Role : Glycosylation contributes significantly to the functional stability of bromelain. Studies have shown that deglycosylated bromelain exhibits decreased enzyme activity and altered fluorescence and circular dichroism spectra, highlighting the stabilizing role of the carbohydrate moiety (Khan, Rasheedi, & Haq, 2003).

  • Therapeutic Applications : Bromelain is known for its therapeutic potential, including anti-inflammatory, anticancer, and fibrinolytic activities. Its efficacy after oral administration and the safety profile make it a promising phytotherapeutical drug. Interestingly, not all of bromelain's pharmacological properties depend on its proteolytic activity, suggesting a role for non-protein factors, possibly including its carbohydrate moiety (Maurer, 2001).

  • Enzyme Immobilization : Research involving the immobilization of bromelain on cellulose fibers from sugarcane bagasse demonstrates its potential application in the medical field, particularly for treating skin injuries. The immobilization process can enhance the stability and usability of bromelain in various applications (Costa, Cerón, Petreca, & Costa, 2020).

  • Biochemical Analysis : Detailed structural studies of bromelain's carbohydrate moiety have been conducted, elucidating its complex structure. Such analyses are crucial for understanding the enzyme's function and potential modifications for therapeutic applications (Ishihara, Takahashi, Oguri, & Tejima, 1979).

  • Impact on Leukocyte Expression : Bromelain treatment can alter the expression of cell surface molecules on leukocytes, which are involved in cellular adhesion and activation. This finding has implications for understanding how bromelain exerts anti-inflammatory effects (Hale, Greer, & Sempowski, 2002).

Mechanism of Action

Bromelain has been known to act as an immunomodulator . The anti-inflammatory activity of bromelain has been shown to be useful in treating inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and asthma . The anti-cancer activity of bromelain is via induction of apoptosis, inhibition of angiogenesis, and enhancement of the body’s immune response . The anti-diabetic property of bromelain is owing to the improvement in glucose metabolism and reduction in insulin resistance .

Safety and Hazards

Bromelain may cause skin irritation and serious eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMLVGNWZDHBRA-UFAVQCRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66N2O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1026.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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